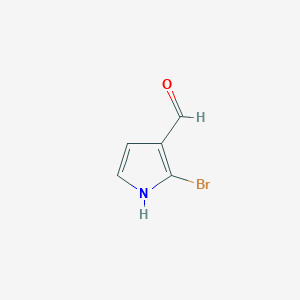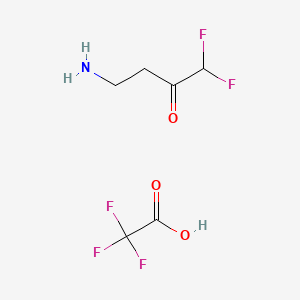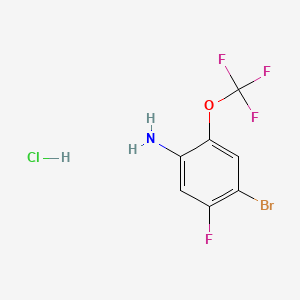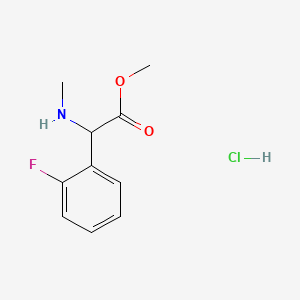
Methyl 2-(2-fluorophenyl)-2-(methylamino)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-fluorophenyl)-2-(methylamino)acetate hydrochloride is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have applications in different fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a fluorophenyl group, a methylamino group, and an acetate ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-fluorophenyl)-2-(methylamino)acetate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde, methylamine, and methyl acetate.
Condensation Reaction: The 2-fluorobenzaldehyde undergoes a condensation reaction with methylamine to form an intermediate imine.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Esterification: The amine is then reacted with methyl acetate in the presence of an acid catalyst to form the ester product.
Hydrochloride Formation: Finally, the ester product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-fluorophenyl)-2-(methylamino)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: It could be investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound may have applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-fluorophenyl)-2-(methylamino)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to exert its effects. The fluorophenyl group and methylamino group play key roles in its activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(2-chlorophenyl)-2-(methylamino)acetate hydrochloride
- Methyl 2-(2-bromophenyl)-2-(methylamino)acetate hydrochloride
- Methyl 2-(2-iodophenyl)-2-(methylamino)acetate hydrochloride
Comparison
Methyl 2-(2-fluorophenyl)-2-(methylamino)acetate hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as its reactivity, stability, and interaction with biological targets. Compared to its chlorinated, brominated, or iodinated analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles.
Propiedades
Fórmula molecular |
C10H13ClFNO2 |
|---|---|
Peso molecular |
233.67 g/mol |
Nombre IUPAC |
methyl 2-(2-fluorophenyl)-2-(methylamino)acetate;hydrochloride |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-12-9(10(13)14-2)7-5-3-4-6-8(7)11;/h3-6,9,12H,1-2H3;1H |
Clave InChI |
LQRYUKPVURWKNN-UHFFFAOYSA-N |
SMILES canónico |
CNC(C1=CC=CC=C1F)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


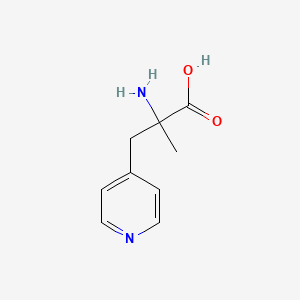
![cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride](/img/structure/B13466709.png)
![N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13466710.png)
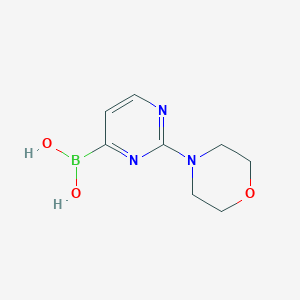

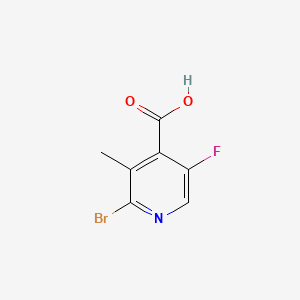

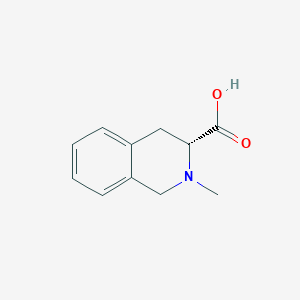
![3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13466764.png)
